2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
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Description
2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H15F3N4O3S and its molecular weight is 424.4. The purity is usually 95%.
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Scientific Research Applications
Radioligand Development for PET Imaging
Compounds within the similar structural family have been investigated for their potential as selective ligands of the translocator protein (18 kDa), which is significant in positron emission tomography (PET) imaging. The development of radioligands, such as [18F]PBR111, for imaging this protein offers insights into neuroinflammatory processes, aiding in the diagnosis and monitoring of neurological diseases. The synthesis of these ligands involves multi-step chemical processes, leading to radiolabeled compounds suitable for in vivo imaging (Dollé et al., 2008).
Antimicrobial and Antitumor Activities
Several heterocyclic compounds incorporating the pyrido[2,3-d]pyrimidine moiety have shown promising antimicrobial and antitumor activities. These activities are explored through the synthesis of novel compounds and evaluation against various bacterial, fungal, and cancer cell lines. The structural diversity of these compounds allows for the exploration of their potential therapeutic applications, contributing to the development of new antimicrobial and anticancer agents (Bondock et al., 2008).
Novel Synthetic Routes and Molecular Docking Studies
Research into the synthesis of novel compounds with potential biological activities also involves the exploration of new synthetic routes. For instance, the reaction of certain acetamides with dimethylformamide dimethyl acetal under microwave irradiation has led to the formation of pyrazole derivatives. These compounds have been evaluated for their antitumor activity, demonstrating the importance of innovative synthetic approaches in the discovery of new therapeutic agents. Molecular docking studies further aid in understanding the interaction between these compounds and biological targets, offering insights into their mechanism of action (Fahim et al., 2019).
Synthesis of Multi-heterocyclic Compounds for COX Inhibition
The synthesis of novel heterocyclic compounds derived from natural products such as visnaginone and khellinone has been explored for their anti-inflammatory and analgesic properties. These compounds exhibit COX-1/COX-2 inhibitory activities, highlighting their potential as therapeutic agents for the treatment of inflammation and pain. The complex multi-step synthesis of these compounds underscores the role of organic synthesis in the development of new drugs (Abu‐Hashem et al., 2020).
Exploration of Heterocyclic Compounds in Anticonvulsant Therapy
The direct synthesis of thio-N-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has been investigated for their potential as anticonvulsant agents. These studies involve the elucidation of the compounds' structures through spectroscopic techniques and the evaluation of their efficacy in models of seizure. The research demonstrates the potential of these heterocyclic compounds in developing new treatments for epilepsy (Severina et al., 2020).
Properties
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O3S/c1-24-15-14(16(27)25(2)17(24)28)12(7-8-22-15)29-9-13(26)23-11-5-3-10(4-6-11)18(19,20)21/h3-8H,9H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVYVGOAQSZRMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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